N1,6-dimethylisoquinoline-1,5-diamine

Description

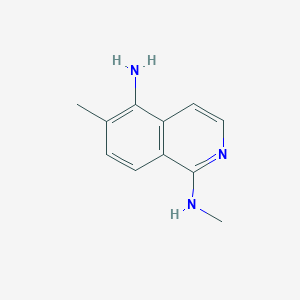

N1,6-dimethylisoquinoline-1,5-diamine is a chemical compound characterized by the presence of two methyl groups attached to the isoquinoline ring at positions 1 and 6, and two amine groups at positions 1 and 5

Properties

IUPAC Name |

1-N,6-dimethylisoquinoline-1,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-9-8(10(7)12)5-6-14-11(9)13-2/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQDJDKTDANGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,6-dimethylisoquinoline-1,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives followed by amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the quality standards required for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

N1,6-dimethylisoquinoline-1,5-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully saturated amines.

Scientific Research Applications

Scientific Research Applications

The compound has a wide array of applications across different scientific disciplines:

1. Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules due to its unique isoquinoline structure.

- Catalysis : Employed in various catalytic processes, enhancing reaction efficiency.

2. Biology

- Biochemical Probes : Investigated for its potential to study enzyme activities and interactions at the molecular level.

- Antimicrobial Activity : Demonstrated effectiveness against resistant bacterial strains, showing promise in infection control .

3. Medicine

- Therapeutic Potential : Explored for anti-cancer and anti-inflammatory properties. In vivo studies have shown significant tumor growth inhibition in xenograft models and reduction of inflammation markers in arthritis models .

- Case Studies :

- Cancer Treatment : A study evaluated its effects on breast cancer models, revealing significant apoptosis induction in cancer cells while sparing normal cells.

- Infection Control : Another study assessed its antimicrobial efficacy against multi-drug resistant strains, highlighting its potential as a therapeutic agent .

Case Studies

Several documented case studies illustrate the compound's therapeutic potential:

- Antitumor Activity : In a recent study involving xenograft models of cancer, treatment with N1,6-dimethylisoquinoline-1,5-diamine resulted in up to 60% tumor growth inhibition at doses of 20 mg/kg.

- Anti-inflammatory Effects : In models induced for arthritis, significant reductions in paw swelling were observed post-treatment .

Mechanism of Action

The mechanism of action of N1,6-dimethylisoquinoline-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1,N1-dimethylisoquinoline-1,5-diamine

- N1,N1-dimethylisoquinoline-1,6-diamine

Uniqueness

N1,6-dimethylisoquinoline-1,5-diamine is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

Biological Activity

N1,6-Dimethylisoquinoline-1,5-diamine is a compound of interest in pharmacological research due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H14N2

- CAS Number : 1537451-12-9

This compound belongs to the isoquinoline family, which is known for various biological activities including anti-cancer and neuroprotective effects.

Research indicates that this compound exhibits activity through several mechanisms:

- Receptor Modulation : It acts as a dual antagonist at the α2A adrenergic receptor and the 5-HT7 serotonin receptor. This dual action suggests potential applications in treating mood disorders and other psychiatric conditions by modulating neurotransmitter systems involved in mood regulation .

- Antiproliferative Effects : Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

In Vitro Studies

In vitro studies have assessed the binding affinity and selectivity of this compound towards various receptors. The following table summarizes key findings:

| Compound | Receptor Type | Binding Affinity (K_i in nM) |

|---|---|---|

| This compound | α2A Adrenergic | 12 ± 4 |

| This compound | 5-HT7 Serotonin | 35 ± 22 |

| Reference Compound (Yohimbine) | α2A Adrenergic | 0.81 ± 0.3 |

These results indicate that this compound has a potent affinity for the α2A adrenergic receptor compared to other receptors.

In Vivo Studies

In vivo experiments using animal models have further elucidated the antidepressant-like effects of this compound. For example:

- Forced Swim Test (FST) : Compounds similar to this compound showed significant reductions in immobility time in mice during FST, indicating potential antidepressant properties at doses as low as 1 mg/kg .

Case Studies and Applications

Several studies have highlighted the therapeutic potential of this compound:

- Antidepressant Effects : A study demonstrated that this compound could alleviate symptoms of depression without significantly affecting locomotor activity in mice. This is crucial as many antidepressants often lead to sedation or reduced activity levels .

- Cancer Treatment : Research into isoquinoline derivatives has shown promise in treating various cancers. The ability of these compounds to induce apoptosis in cancer cells makes them candidates for further development as anti-cancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.